molecular formula C21H21FN4O3S2 B11265327 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11265327
M. Wt: 460.5 g/mol
InChI Key: QWTWFDDBZNPFOO-UHFFFAOYSA-N
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Description

3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, a sulfonyl group, a pyridine moiety, and a thiophene carboxamide. The combination of these functional groups endows the compound with distinct chemical and biological properties.

Preparation Methods

The synthesis of 3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The sulfonylation step is then carried out to attach the sulfonyl group to the piperazine ring. The final steps involve the coupling of the pyridine moiety and the thiophene carboxamide to complete the synthesis.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring and a carboxamide group, but differs in the presence of a pyrimidine ring instead of a thiophene ring.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a piperazine ring and a pyridine moiety, similar to the target compound, but includes a benzamide group instead of a thiophene carboxamide.

The uniqueness of 3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H21FN4O3S2

Molecular Weight

460.5 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C21H21FN4O3S2/c22-17-6-1-2-7-18(17)25-10-12-26(13-11-25)31(28,29)19-8-14-30-20(19)21(27)24-15-16-5-3-4-9-23-16/h1-9,14H,10-13,15H2,(H,24,27)

InChI Key

QWTWFDDBZNPFOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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